
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate is a complex organic compound with potential applications in various scientific fields. The compound features a quinoline moiety, which is known for its presence in many biologically active molecules. The presence of the vinyl group and the phenyl acetate moiety further enhances its chemical reactivity and potential utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-chloroquinoline, which is then functionalized to introduce the vinyl group.
Coupling Reaction: The vinyl-functionalized 7-chloroquinoline is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxypropyl group.
Acetylation: Finally, the hydroxypropyl intermediate is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving quinoline derivatives.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases where quinoline derivatives are effective.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The vinyl and hydroxypropyl groups may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline moiety.
Hydroxychloroquine: Similar to chloroquine but with a hydroxy group, used for autoimmune diseases.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
Uniqueness
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C28H24ClNO3 |
|---|---|
Poids moléculaire |
457.9 g/mol |
Nom IUPAC |
[2-[(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl] acetate |
InChI |
InChI=1S/C28H24ClNO3/c1-19(31)33-28-8-3-2-6-22(28)12-16-27(32)23-7-4-5-20(17-23)9-14-25-15-11-21-10-13-24(29)18-26(21)30-25/h2-11,13-15,17-18,27,32H,12,16H2,1H3/b14-9+/t27-/m0/s1 |
Clé InChI |
OYLFYKPJEZYVBW-SPNSGGJLSA-N |
SMILES isomérique |
CC(=O)OC1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O |
SMILES canonique |
CC(=O)OC1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



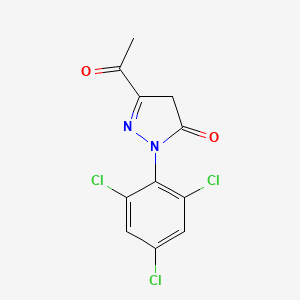
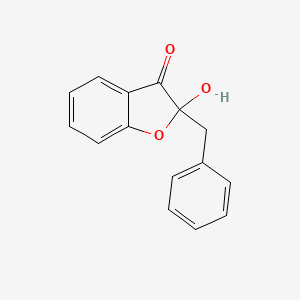
![3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12915807.png)
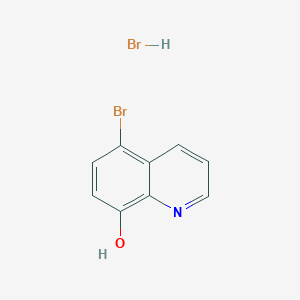
![2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12915814.png)


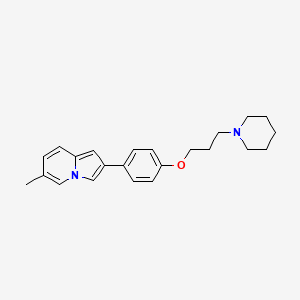

![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)
![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)
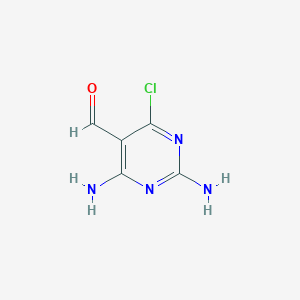
![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)
